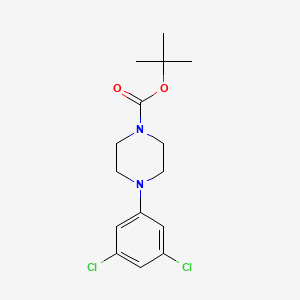

Tert-butyl 4-(3,5-dichlorophenyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(3,5-dichlorophenyl)piperazine-1-carboxylate (CAS: 951626-82-7, MFCD09817410) is a piperazine-based compound featuring a tert-butyl carbamate protecting group and a 3,5-dichlorophenyl substituent. This molecule serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors. Its structure combines lipophilic (dichlorophenyl) and polar (piperazine-carboxylate) moieties, enabling diverse interactions in biological systems .

Properties

Molecular Formula |

C15H20Cl2N2O2 |

|---|---|

Molecular Weight |

331.2 g/mol |

IUPAC Name |

tert-butyl 4-(3,5-dichlorophenyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-6-4-18(5-7-19)13-9-11(16)8-12(17)10-13/h8-10H,4-7H2,1-3H3 |

InChI Key |

GTRFOIQYWBEEMP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves two main steps:

Formation of the 4-(3,5-dichlorophenyl)piperazine core via nucleophilic substitution or reductive amination involving 3,5-dichlorophenyl derivatives and piperazine or its protected analogues.

Protection of the piperazine nitrogen with a tert-butyl carbamate (Boc) group to yield the tert-butyl 4-(3,5-dichlorophenyl)piperazine-1-carboxylate.

Specific Preparation Routes

Reductive Amination Route (Adapted from Related Piperidine Analogues)

-

- N-Boc-4-piperidone or N-Boc-piperazine

- 3,5-Dichlorophenyl amine or 3,5-dichlorobenzyl derivatives

-

- Reflux in toluene or an appropriate solvent with catalytic acid (e.g., p-toluenesulfonic acid) using a Dean-Stark apparatus to remove water and drive imine formation.

- Subsequent reduction with sodium borohydride (NaBH4) in methanol at room temperature overnight.

-

- Quenching with aqueous sodium bicarbonate.

- Extraction with diethyl ether, drying over MgSO4, filtration, and evaporation under reduced pressure.

- Recrystallization from methanol to obtain the pure product.

-

- Yields reported for similar compounds are high, e.g., 95% for tert-butyl 4-(3,4-dichlorophenyl)piperidine-1-carboxylate analogs.

- Purity confirmed by mass spectrometry and NMR spectroscopy.

-

- Melting point: 155–157 °C

- MS (ESI): m/z [M+H]+ = 345 (for 3,4-dichloro analog)

- HRMS matched calculated values precisely.

Note: This method is adaptable for 3,5-dichlorophenyl substitution with appropriate modification of starting materials.

Carbamate Formation via Carbonyldiimidazole Activation

-

- 3,5-Dichlorobenzyl alcohol or 3,5-dichlorophenylmethanol

- tert-Butyl piperazine-1-carboxylate (Boc-protected piperazine)

-

- Activation of 3,5-dichlorobenzyl alcohol with 1,1’-carbonyldiimidazole (CDI) in DMF at room temperature for 30 minutes.

- Addition of tert-butyl piperazine-1-carboxylate and stirring for 30 minutes at room temperature.

-

- Dilution with water, extraction with ethyl acetate, drying, and concentration.

- Purification by silica gel chromatography.

-

- Yields around 89% reported for similar carbamate formation reactions.

- Product purity ≥95% confirmed by LCMS and NMR.

-

- 1H NMR (CDCl3): signals consistent with aromatic and Boc-protected piperazine protons.

- 13C NMR and HRMS data confirm structure and purity.

This method allows for efficient coupling of the 3,5-dichlorophenyl moiety to the piperazine nitrogen under mild conditions.

Microwave-Assisted Alkylation

-

- 5-chloro-2-nitropyridine or similar halogenated aromatic nitro compounds

- 1-Boc-piperazine

- Potassium carbonate as base

-

- Microwave irradiation in dimethyl sulfoxide (DMSO) at 100–110 °C for 1–16 hours, depending on reaction progress.

- Initial partial conversion followed by heating overnight to complete reaction.

-

- Addition of water, extraction with ethyl acetate, washing, drying, and concentration.

- Flash column chromatography for purification.

-

- Moderate to good yields (~64%) reported for related piperazine carbamate derivatives.

While this method is more commonly applied to nitro-substituted pyridines, it demonstrates the utility of microwave-assisted synthesis for piperazine derivatives.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Reductive Amination | N-Boc-piperidone + 3,5-dichloroaniline, NaBH4, reflux & RT | ~90–95 | ≥95 | High yield, classical method |

| Carbamate Formation (CDI) | 3,5-Dichlorobenzyl alcohol + CDI + Boc-piperazine in DMF | ~89 | ≥95 | Mild conditions, efficient coupling |

| Microwave-Assisted Alkylation | 1-Boc-piperazine + halogenated aromatic + K2CO3, DMSO, MW 100°C | ~64 | Not specified | Faster reaction, moderate yield |

Analytical and Research Findings

Spectroscopic Characterization:

- 1H and 13C NMR spectra confirm the presence of Boc group, piperazine ring, and 3,5-dichlorophenyl substitution.

- HRMS data consistently match the calculated molecular weights, confirming compound identity.

-

- Purification by recrystallization or chromatography yields compounds with purity ≥95%, suitable for further pharmaceutical or chemical applications.

-

- One-pot and microwave-assisted methods reduce reaction times and simplify workup but may require optimization for maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3,5-dichlorophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The piperazine ring can undergo oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Substitution: Formation of substituted piperazine derivatives.

Oxidation: Formation of N-oxides or other oxidized piperazine derivatives.

Reduction: Formation of reduced piperazine derivatives.

Hydrolysis: Formation of 4-(3,5-dichlorophenyl)piperazine-1-carboxylic acid.

Scientific Research Applications

Tert-butyl 4-(3,5-dichlorophenyl)piperazine-1-carboxylate is a chemical compound with applications in scientific research, particularly in the synthesis of biologically active molecules. The compound is a tert-butyl ester of a piperazine derivative, bearing two chlorine atoms on the phenyl ring .

Scientific Research Applications

This compound is used as a building block in the synthesis of various biologically active compounds .

- Synthesis of Phenylglycinamide Derivatives : It is utilized in combinatorial chemistry approaches to create new phenylglycinamide derivatives with potential anticonvulsant and analgesic activities .

- TRPV1 Antagonists : These derivatives merge structural fragments of well-known transient receptor potential vanilloid 1 (TRPV1) antagonists .

- Anticonvulsant Lead Compounds: They are combined with potent anticonvulsant lead compounds . In a study, this compound was used to synthesize a compound denoted as A1 , which is this compound .

Related Compounds

Several related compounds share similar applications, acting as building blocks and intermediates in synthesizing complex molecules for pharmaceutical and chemical research .

- Tert-butyl 4-[(3-chlorophenyl)methyl]piperazine-1-carboxylate: This compound has a molecular weight of 310.82 g/mol and is also known by other names such as TERT-BUTYL 4-(3-CHLOROBENZYL)PIPERAZINE-1-CARBOXYLATE .

- tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate: This compound is used as a building block in organic synthesis .

- tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: It is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation .

- 4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivatives: These are modulators of fatty acid amide hydrolase (FAAH) for treating anxiety, pain, and other conditions .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3,5-dichlorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The dichlorophenyl group enhances the compound’s binding affinity to these targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below highlights structural analogs with modifications to the aryl group, substituent position, or functional groups:

Key Observations :

- Chlorine Position : The 3,5-dichloro substitution in the target compound provides a symmetric meta arrangement, reducing steric hindrance compared to ortho/para analogs (e.g., 2,4-dichloro in QJ-1124) .

- Electron-Withdrawing Groups : Sulfonyl or nitro groups (e.g., 4-nitrophenylsulfonyl) increase polarity and may improve solubility in polar solvents but reduce membrane permeability .

Biological Activity

Tert-butyl 4-(3,5-dichlorophenyl)piperazine-1-carboxylate is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.

Molecular Structure:

- Molecular Formula: C18H24Cl2N2O4

- Molecular Weight: 403.3 g/mol

- IUPAC Name: tert-butyl 4-[(3,5-dichlorophenyl)methoxycarbonylamino]piperidine-1-carboxylate

- Canonical SMILES: CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)OCC2=CC(=CC(=C2)Cl)Cl

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Protection of the piperidine nitrogen using a tert-butyl carbamate group.

- Nucleophilic substitution to introduce the 3,5-dichlorobenzyl moiety.

- Formation of the carboxylate ester , which can be achieved through various chemical reactions including oxidation and reduction processes.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been shown to exhibit:

- Antinociceptive properties : The compound interacts with TRPV1 channels, which are implicated in pain signaling pathways, suggesting potential use in pain management therapies .

- Antiepileptic effects : Studies indicate that derivatives of this compound may enhance seizure thresholds in animal models without affecting grip strength or body temperature, highlighting its potential in treating epilepsy .

Biological Activity Overview

Case Study 1: Antinociceptive Activity

A study evaluated the antinociceptive effects of this compound in a mouse model. The results indicated a significant increase in pain threshold when administered prior to nociceptive stimuli, supporting its role as a TRPV1 antagonist.

Case Study 2: Antiepileptic Effects

In another investigation, the compound was tested for its efficacy in reducing seizure frequency in a pentylenetetrazol (PTZ) induced seizure model. Results showed that it effectively raised the PTZ seizure threshold without causing adverse effects on motor coordination or body temperature regulation .

Research Findings

Recent research has focused on the pharmacokinetic properties of this compound, revealing beneficial ADME-Tox profiles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.